![molecular formula C18H18O7 B14462806 2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid CAS No. 70342-22-2](/img/structure/B14462806.png)
2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoobtusatic acid is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as diterpenoids, which are characterized by their complex molecular structures and diverse biological activities. Isoobtusatic acid has garnered significant interest in scientific research due to its potential therapeutic properties and its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoobtusatic acid typically involves multi-step organic reactions. One common synthetic route starts with the precursor compound, geranylgeranyl pyrophosphate, which undergoes a series of cyclization and oxidation reactions to form the diterpenoid skeleton. The final steps involve specific functional group modifications to yield isoobtusatic acid. Reaction conditions often include the use of strong acids or bases, oxidizing agents, and controlled temperature settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of isoobtusatic acid may involve the extraction of the compound from natural sources, such as specific plant species known to contain high levels of the diterpenoid. Advanced extraction techniques, such as supercritical fluid extraction or solvent extraction, are employed to isolate the compound in its pure form. Additionally, biotechnological approaches, including microbial fermentation and genetic engineering, are being explored to enhance the yield and efficiency of isoobtusatic acid production.
化学反応の分析
Types of Reactions
Isoobtusatic acid undergoes various chemical reactions, including:
Oxidation: Isoobtusatic acid can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups of isoobtusatic acid, leading to the formation of reduced analogs.
Substitution: Isoobtusatic acid can participate in substitution reactions, where specific functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isoobtusatic acid, each with unique chemical and biological properties.
科学的研究の応用
Isoobtusatic acid has a wide range of scientific research applications, including:
Chemistry: Isoobtusatic acid serves as a valuable intermediate in the synthesis of complex organic molecules and natural product derivatives.
Biology: The compound is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Isoobtusatic acid exhibits promising therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is being investigated for its potential use in drug development.
Industry: Isoobtusatic acid is used in the formulation of natural health products and cosmetics due to its bioactive properties.
作用機序
The mechanism of action of isoobtusatic acid involves its interaction with specific molecular targets and pathways. Isoobtusatic acid is known to modulate various signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and apoptosis. Additionally, isoobtusatic acid can bind to specific receptors, leading to the activation or inhibition of downstream signaling cascades. These interactions result in the compound’s diverse biological effects, such as anti-inflammatory and anticancer activities.
類似化合物との比較
Isoobtusatic acid can be compared with other diterpenoids, such as:
Abietic Acid: Similar in structure but differs in its biological activities and applications.
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Taxol: A well-known anticancer agent with a complex diterpenoid structure.
Isoobtusatic acid is unique due to its specific molecular interactions and the distinct biological pathways it modulates. Its diverse range of applications and potential therapeutic benefits make it a compound of significant interest in scientific research.
特性
CAS番号 |
70342-22-2 |
|---|---|
分子式 |
C18H18O7 |
分子量 |
346.3 g/mol |
IUPAC名 |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C18H18O7/c1-8-5-11(24-4)7-12(19)14(8)18(23)25-13-6-9(2)15(17(21)22)16(20)10(13)3/h5-7,19-20H,1-4H3,(H,21,22) |
InChIキー |
FVYOPZXVFTVTDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


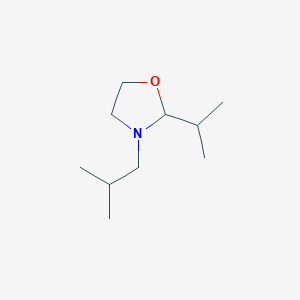


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
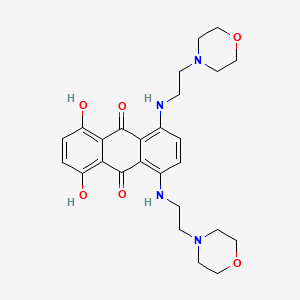
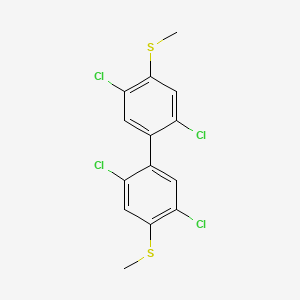
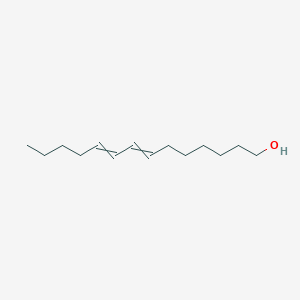
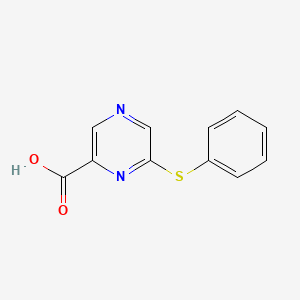

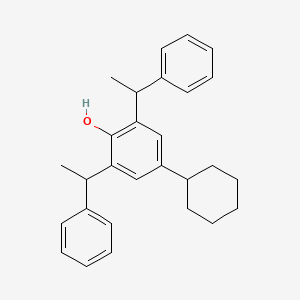


![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
